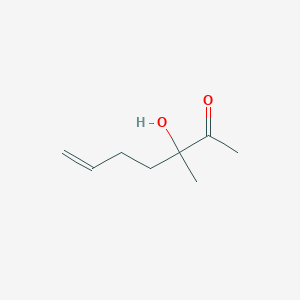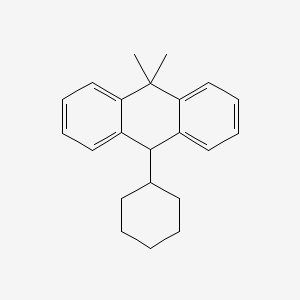
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is a chemical compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons, which are compounds containing multiple aromatic rings. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the anthracene core, making it a derivative of anthracene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene typically involves the alkylation of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with cyclohexyl chloride and aluminum chloride as a catalyst. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and other derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a probe in biochemical assays.
Industry: It finds applications in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism by which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: A closely related compound with similar structural features but lacking the cyclohexyl group.
Anthracene: The parent compound from which 10-Cyclohexyl-9,9-dimethyl-9,10-dihydroanthracene is derived.
10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine): Another derivative used in organic light-emitting diodes (OLEDs).
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
141469-18-3 |
|---|---|
Fórmula molecular |
C22H26 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
9-cyclohexyl-10,10-dimethyl-9H-anthracene |
InChI |
InChI=1S/C22H26/c1-22(2)19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)22/h6-9,12-16,21H,3-5,10-11H2,1-2H3 |
Clave InChI |
KBZZFUIRGIROHP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)C4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


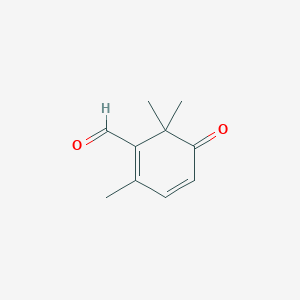
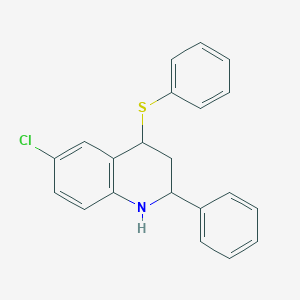


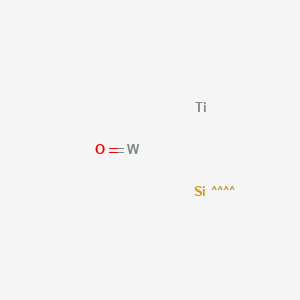
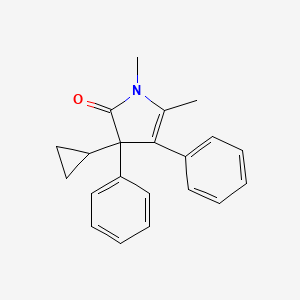
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

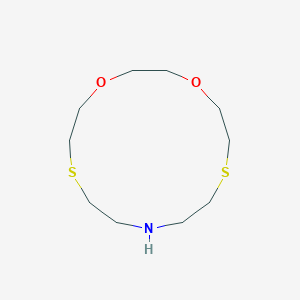
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
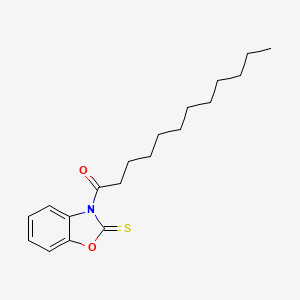
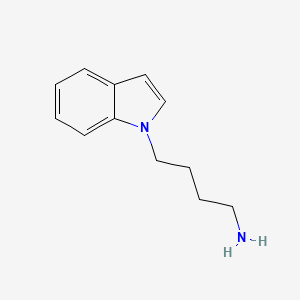
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
